molecular formula C14H20N2O5 B3836050 1-(4,5-dimethoxy-2-nitrobenzyl)-3-piperidinol

1-(4,5-dimethoxy-2-nitrobenzyl)-3-piperidinol

Cat. No. B3836050
M. Wt: 296.32 g/mol
InChI Key: YAIJYIGMLNESNY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound “1-(4,5-dimethoxy-2-nitrobenzyl)-3-piperidinol” is a complex organic molecule. It contains a piperidinol group, which is a six-membered ring with one nitrogen atom and a hydroxyl group. It also contains a 4,5-dimethoxy-2-nitrobenzyl group, which is a benzene ring substituted with two methoxy groups, a nitro group, and a benzyl group .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple functional groups. The benzene ring would provide a planar, aromatic region, while the piperidinol ring would introduce a degree of three-dimensionality. The nitro group is a strong electron-withdrawing group, which would impact the electron distribution in the molecule .


Chemical Reactions Analysis

The compound could potentially undergo a variety of chemical reactions. The nitro group could be reduced to an amine, and the benzyl group could participate in various reactions typical of aromatic compounds. The hydroxyl group in the piperidinol ring could potentially be esterified or undergo other reactions typical of alcohols .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure. Generally, compounds with similar structures tend to have higher molecular weights and may be solid at room temperature. The presence of the polar nitro, methoxy, and hydroxyl groups could potentially make this compound somewhat soluble in polar solvents .

Mechanism of Action

Without specific context, it’s difficult to predict the mechanism of action of this compound. If it’s intended to be a drug, its mechanism would depend on the specific biological target it interacts with. The presence of multiple functional groups means it could potentially interact with a variety of biological targets .

Future Directions

The future directions for this compound would depend on its intended use. If it’s a novel compound, further studies would be needed to fully understand its properties and potential applications. This could include further synthetic work, physical and chemical property determination, and potentially biological testing if it’s intended to be a drug .

properties

IUPAC Name

1-[(4,5-dimethoxy-2-nitrophenyl)methyl]piperidin-3-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20N2O5/c1-20-13-6-10(8-15-5-3-4-11(17)9-15)12(16(18)19)7-14(13)21-2/h6-7,11,17H,3-5,8-9H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YAIJYIGMLNESNY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C(=C1)CN2CCCC(C2)O)[N+](=O)[O-])OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20N2O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-[(4,5-Dimethoxy-2-nitrophenyl)methyl]piperidin-3-ol

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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